molecular formula C8H4FNO B141211 2-Fluoro-5-formylbenzonitrile CAS No. 218301-22-5

2-Fluoro-5-formylbenzonitrile

Cat. No.: B141211
CAS No.: 218301-22-5
M. Wt: 149.12 g/mol
InChI Key: MOFRJTLODZILCR-UHFFFAOYSA-N
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Description

2-Fluoro-5-formylbenzonitrile is a benzonitrile derivative with the molecular formula C8H4FNO and a molecular weight of 149.12 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position on the benzene ring, along with a nitrile group. It is a white to light orange crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-formylbenzonitrile can be synthesized from 3-bromo-4-fluorobenzaldehyde. The synthetic route involves dissolving 3-bromo-4-fluorobenzaldehyde in N-methyl-2-pyrrolidone (NMP) and adding cuprous cyanide. The reaction mixture is heated to 170°C and stirred overnight. After cooling to room temperature, the mixture is filtered, and the product is isolated .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of NMP as a solvent and cuprous cyanide as a reagent are common in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-formylbenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles.

    Reduction: The formyl group can be reduced to an alcohol.

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methanethiolate can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: 2-Fluoro-5-hydroxymethylbenzonitrile.

    Oxidation: 2-Fluoro-5-carboxybenzonitrile.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-formylbenzonitrile itself is not well-documented. as an intermediate in the synthesis of Olaparib, it contributes to the inhibition of PARP enzymes. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and ultimately causing cell death in cancer cells with defective BRCA genes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-carboxybenzonitrile
  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-Fluoro-5-formylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both a formyl and a nitrile group makes it a versatile intermediate for further chemical transformations, particularly in the synthesis of pharmaceuticals .

Properties

IUPAC Name

2-fluoro-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRJTLODZILCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377772
Record name 2-Fluoro-5-formylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218301-22-5
Record name 2-Fluoro-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-formylbenzonitrile
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Synthesis routes and methods I

Procedure details

Iso-propyl magnesium bromide (18 ml, 1M in tetrahydrofuran, 18 mmol) was added dropwise to an ice-cooled solution of 5-bromo-2-fluorobenzonitrile (3 g, 15.1 mmol) in tetrahydrofuran (25 ml), and once addition was complete, the mixture was allowed to warm to room temperature and stirred for a further 2 hours. N,N-Dimethylformamide (3.5 ml, 45.2 mmol) was added and the reaction stirred for 3 hours. Water was added and the mixture extracted with ethyl acetate (3×). The combined organic extracts were washed with 6% aqueous magnesium sulphate solution, and brine, then dried (Na2SO4) and concentrated under reduced pressure. The product was purified by column chromatography on silica gel using an elution gradient of ethyl acetate:hexane (10:90 to 20:80) to afford the title compound as a light yellow solid, 1.01 g.
Quantity
18 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add freshly ground magnesium (1.72 g, 70.7 mmol) to a solution of 5-chloro-2-fluoro-benzonitrile (10.0 g, 64.3 mmol) and N,N-dimethylformamide (5.64 g, 77.1 mmol) in tetrahydrofuran (0.2 M). Add iodine (0.816 g, 3.21 mmol). Heat the solution at reflux for 6 h. Quench the reaction with 1N hydrochloric acid and extract the mixture with ethyl acetate (3×). Dry the combined organic layers with sodium sulfate and concentrate to afford the title compound (9.20 g, 61.7 mmol, 96%): 1H NMR (CDCl3, 400 MHz) δ 7.15 (m, 1H), 7.59 (m, 1H), 7.66 (m, 1H), 10.4 (s, 1H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.816 g
Type
catalyst
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

A solution of the product from Example 82B (0.40 g, 2.6 mmol) in chloroform (50 mL) was treated with manganese dioxide (0.55 g, 7.8 mmol), stirred at room temperature overnight, filtered, solvent evaporated and the residue flash chromatographed over silica gel eluting with ethyl acetate:hexane (1:1) to provide 0.21 g 3-cyano-4-fluorobenzaldehyde.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To NMP (40 ml) were added 3-bromo-4-fluorobenzaldehyde (10 g, 0.05 mol) and CuCN (5 g, 0.055 mol). The resulting mixture was heated at 170 for 24 h until the reaction finished (monitored by TLC), and cooled to 80, 10 g of celite was added and stirred for 1 h at this temperature. The reaction mixture then was cooled to room temperature, and partitioned between ethyl acetate (250 ml) and water (125 ml), the organic phase was washed with water and brine, dried, filtered, and concentrated to give the crude. Then the crude was purified by column chromatography on silica gel (Petroleum ether:Ethyl Acetate=4:1) to afford target compound (8 g, 100%) as a light yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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